molecular formula C11H16BFN2O2 B2567043 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester CAS No. 2377610-86-9

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester

Cat. No.: B2567043
CAS No.: 2377610-86-9
M. Wt: 238.07
InChI Key: XHKSDGSXOKAVHD-UHFFFAOYSA-N
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Description

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester (C₁₂H₁₆BFN₂O₂, MW 263.08) is a heterocyclic boronic ester featuring a pyridine scaffold with three key substituents:

  • 5-Amino group (-NH₂): Enhances polarity and enables further functionalization (e.g., amide or urea formation) .
  • 2-Fluoro group (-F): An electron-withdrawing group (EWG) that influences electronic density and stabilizes the boronic ester .
  • 3-Boronic acid pinacol ester (Bpin): A protected boronic acid moiety critical for Suzuki-Miyaura cross-coupling reactions .

This compound is primarily used in pharmaceutical synthesis and materials science due to its balance of reactivity and stability.

Properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKSDGSXOKAVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester typically involves the reaction of 5-amino-2-fluoropyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 5-amino-2-fluoropyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electronic and Steric Influence
  • Fluoro vs. Chloro Substituents: The target compound’s 2-fluoro group (vs. 2-chloro in 3-Amino-2-chloropyridine-5-boronic acid pinacol ester ) provides stronger EWG effects, enhancing electrophilicity at the boron center and improving Suzuki coupling efficiency. Chloro’s larger size may introduce steric hindrance, reducing reactivity . Stability: Fluorine’s smaller size and stronger EWG nature may confer better hydrolytic stability compared to chloro analogs .
  • Amino vs. Acetamido/Other Groups: The 5-amino group (vs. Acetamido groups, while less reactive, may reduce solubility in polar solvents due to increased hydrophobicity .
Key Comparisons
Compound Name (CAS/Reference) Substituents Reactivity in Suzuki Coupling Solubility in Polar Solvents Stability to Hydrolysis
Target Compound 5-NH₂, 2-F, 3-Bpin High (F EWG enhances boron activation) Moderate (NH₂ increases polarity) Moderate
3-Amino-2-chloropyridine-5-Bpin 3-NH₂, 2-Cl, 5-Bpin Moderate (Cl less EWG than F) Similar to target Lower (Cl less stabilizing)
5-Fluoropyridine-3-Bpin (719268-92-5) 5-F, 3-Bpin High (no EDG to counteract F) Low (lacks NH₂) High (simpler structure)
5-Bromo-2-fluoro-3-Bpin (1073353-50-0) 5-Br, 2-F, 3-Bpin Moderate (Br may slow coupling) Low (Br reduces polarity) Moderate

Solubility Trends

  • General Solubility of Boronic Esters : Pinacol esters exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids .
  • Impact of Substituents: The amino group in the target compound improves solubility in polar solvents (e.g., acetone) versus non-fluorinated analogs like 5-Fluoropyridine-3-Bpin . Chloro or bromo substituents reduce solubility due to increased hydrophobicity .

Stability Under Oxidative Conditions

  • 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂, showing decreased UV absorption at 290 nm and a new peak at 405 nm . This suggests that electron-deficient boronic esters (like the target compound) may exhibit similar reactivity, enabling applications in probe-based sensing.

Biological Activity

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C11H14BFN2O3
Molecular Weight: 240.05 g/mol

The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug development.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boronic Acid: The initial step involves the reaction of 5-amino-2-fluoropyridine with boron reagents under controlled conditions to form the boronic acid derivative.
  • Pinacol Ester Formation: The boronic acid is then reacted with pinacol under acidic conditions to yield the pinacol ester.

Anticancer Activity

Research has demonstrated that boronic acids, including derivatives like this compound, exhibit significant anticancer properties. Studies indicate that these compounds can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action: The compound is believed to inhibit specific proteasomes involved in protein degradation pathways, thus preventing cancer cell proliferation. For example, similar compounds have been shown to stop cell cycle progression at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism often involves the reversible binding to serine residues in β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

  • Case Study: Compounds similar to 5-Amino-2-fluoropyridine-3-boronic acid have demonstrated effectiveness against resistant bacterial strains, with inhibitory constants (Ki) in the low micromolar range .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that boronic acid derivatives possess favorable absorption and distribution characteristics. For instance, they often exhibit higher stability and longer half-lives compared to traditional chemotherapeutics like bortezomib . Importantly, toxicity profiles indicate that these compounds can be designed to minimize adverse effects while maintaining efficacy.

Comparative Analysis

A comparison of this compound with other similar compounds reveals unique advantages:

Compound NameIC50 (nM)Mechanism of ActionNotes
Bortezomib7.05Proteasome inhibitionTraditional proteasome inhibitor
5-Amino-2-fluoropyridine-3-boronic acidTBDProteasome inhibitionPotential for lower toxicity
Other Boronic Acid DerivativesVariesβ-lactamase inhibitionEffective against resistant bacteria

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